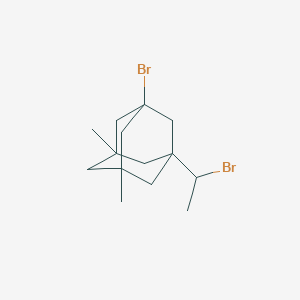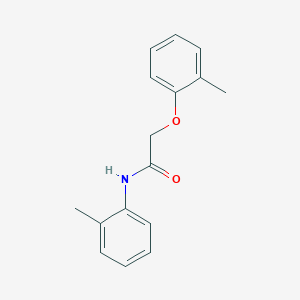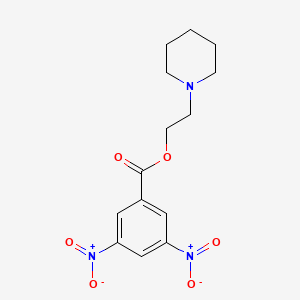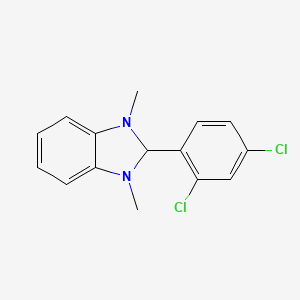![molecular formula C20H26ClN7 B11709683 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709683.png)
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-(4-chlorobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine est un composé organique synthétique appartenant à la classe des dérivés de la triazine. Ce composé est caractérisé par la présence d'un cycle triazine substitué par des groupes pipéridinyl et un groupe hydrazinyl lié à une fraction chlorobenzylidène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-[(2E)-2-(4-chlorobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine implique généralement les étapes suivantes :
-
Formation du noyau triazine : Le noyau triazine peut être synthétisé par réaction du chlorure de cyanurique avec la pipéridine dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, la température étant maintenue autour de 0 à 5 °C pour éviter les réactions secondaires.
-
Introduction du groupe hydrazinyl : Le groupe hydrazinyl est introduit par réaction du noyau triazine avec l'hydrate d'hydrazine. Cette réaction est généralement effectuée dans un milieu aqueux ou alcoolique à température ambiante.
-
Formation de la fraction benzylidène : La dernière étape consiste en la condensation de l'intermédiaire hydrazinyl-triazine avec le 4-chlorobenzaldéhyde. Cette réaction est généralement effectuée dans l'éthanol ou le méthanol, le mélange réactionnel étant chauffé sous reflux pour faciliter la formation de la liaison benzylidène.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
2-[(2E)-2-(4-chlorobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine peut subir diverses réactions chimiques, notamment :
-
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, ce qui conduit à la formation d'oxydes correspondants.
-
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui entraîne la réduction de la fraction benzylidène en groupe benzyle.
-
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de la fraction chlorobenzylidène, où l'atome de chlore peut être remplacé par d'autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; solvants aqueux ou organiques ; température ambiante à des températures élevées.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; solvants organiques tels que l'éthanol ou le tétrahydrofurane ; température ambiante à des conditions de reflux.
Substitution : Amines, thiols ; solvants organiques ; température ambiante à des conditions de reflux.
Principaux produits
Oxydation : Oxydes correspondants du dérivé triazine.
Réduction : Dérivés de groupes benzyle réduits.
Substitution : Dérivés de triazine substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
2-[(2E)-2-(4-chlorobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine présente plusieurs applications de recherche scientifique, notamment :
-
Chimie médicinale : : Le composé est étudié pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber la prolifération cellulaire et à induire l'apoptose dans les cellules cancéreuses .
-
Science des matériaux : Il est utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés structurales uniques et de sa stabilité.
-
Recherche biologique : : Le composé est étudié pour ses activités antimicrobiennes et antivirales, ce qui en fait un candidat potentiel pour le développement de nouveaux agents thérapeutiques .
-
Synthèse chimique : Il sert de bloc de construction pour la synthèse de molécules plus complexes et de dérivés aux activités biologiques améliorées.
5. Mécanisme d'action
Le mécanisme d'action de 2-[(2E)-2-(4-chlorobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine implique son interaction avec des cibles moléculaires et des voies spécifiques :
-
Cibles moléculaires : Le composé cible les enzymes et les récepteurs impliqués dans la prolifération cellulaire et l'apoptose. Il se lie à ces cibles, inhibant leur activité et conduisant à la mort cellulaire.
-
Voies impliquées : : Le composé affecte les voies de signalisation telles que la voie des protéines kinases activées en aval des mitogènes (MAPK) et la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), qui sont cruciales pour la survie et la prolifération cellulaires .
Applications De Recherche Scientifique
2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cellular pathways, thereby affecting various biological processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(2E)-2-(3-chlorobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine
- 2-[(2E)-2-(4-(4-chlorobenzyloxy)benzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine
Unicité
2-[(2E)-2-(4-chlorobenzylidène)hydrazinyl]-4,6-di(pipéridin-1-yl)-1,3,5-triazine est unique en raison de son motif de substitution spécifique sur le cycle triazine et de la présence de la fraction 4-chlorobenzylidène.
Propriétés
Formule moléculaire |
C20H26ClN7 |
|---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H26ClN7/c21-17-9-7-16(8-10-17)15-22-26-18-23-19(27-11-3-1-4-12-27)25-20(24-18)28-13-5-2-6-14-28/h7-10,15H,1-6,11-14H2,(H,23,24,25,26)/b22-15+ |
Clé InChI |
BTUJABOIWMLVPP-PXLXIMEGSA-N |
SMILES isomérique |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Cl)N4CCCCC4 |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)

![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709630.png)
![5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11709638.png)

![Bis[4-(2-nitrophenoxy)phenyl]methanone](/img/structure/B11709665.png)


![2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid](/img/structure/B11709677.png)

